

Application Notes and Protocols: α -Alkylation of γ,γ -Dimethyl- γ -butyrolactone

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Compound of Interest

Compound Name: 5,5-Dimethyldihydrofuran-2(3h)-one

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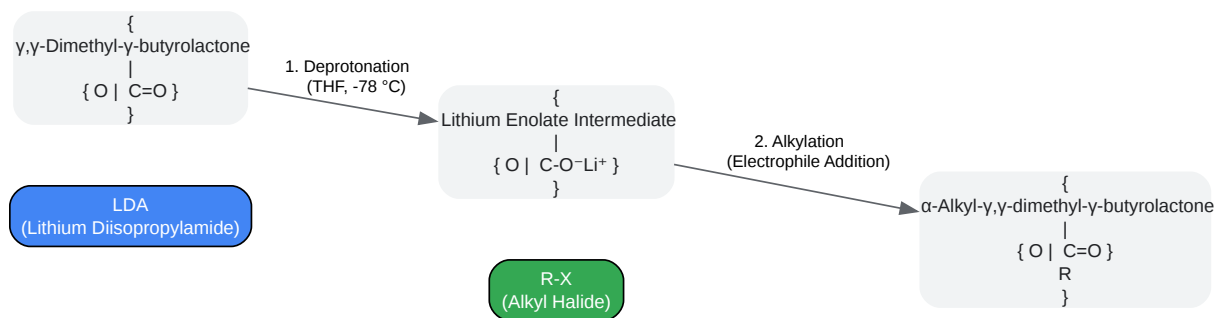
This document provides detailed methodologies for the α -alkylation of γ,γ -dimethyl- γ -butyrolactone, a key synthetic transformation for the preparation of a variety of substituted lactones with potential applications in medicinal chemistry and materials science. The gem-dimethyl group at the γ -position provides steric hindrance that can influence the reactivity and selectivity of the α -proton abstraction and subsequent alkylation.

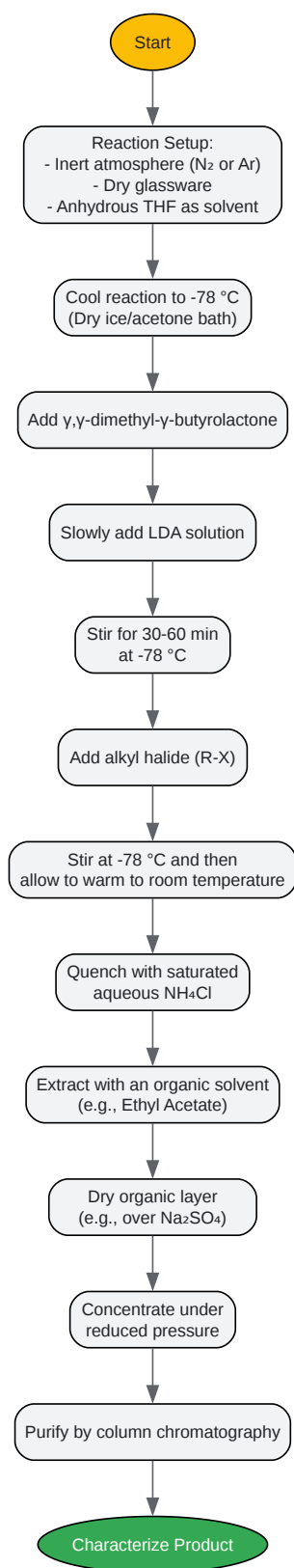
Introduction

γ,γ -Dimethyl- γ -butyrolactone is a valuable building block in organic synthesis. Its α -alkylation provides a direct route to introduce various functional groups at the α -position, leading to the synthesis of diverse molecular scaffolds. The general strategy for α -alkylation involves the deprotonation of the α -carbon using a strong, non-nucleophilic base to form a lithium enolate, followed by the introduction of an electrophile (typically an alkyl halide).

Reaction Mechanism and Workflow

The α -alkylation proceeds through a two-step sequence: enolate formation and nucleophilic attack.





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- To cite this document: BenchChem. [Application Notes and Protocols: α -Alkylation of γ,γ -Dimethyl- γ -butyrolactone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b030224#alkylation-of-dimethyl-butyrolactone-methodology]

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